5-(Ethylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole
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Overview
Description
5-(Ethylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is an organic compound belonging to the thiadiazole family Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an ethylsulfonyl group and an o-tolyl group attached to the thiadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Ethylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole typically involves the reaction of o-tolyl isothiocyanate with ethylsulfonyl hydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiadiazole ring. The reaction mixture is usually heated to promote the cyclization process, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(Ethylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other parts of the molecule.
Substitution: The ethylsulfonyl and o-tolyl groups can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, or other electrophiles/nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Chemistry
In chemistry, 5-(Ethylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is used as a building block for synthesizing more complex molecules
Biology and Medicine
The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may serve as a lead compound for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the development of polymers and coatings.
Mechanism of Action
The mechanism by which 5-(Ethylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole exerts its effects involves its interaction with specific molecular targets. The ethylsulfonyl group can form hydrogen bonds or electrostatic interactions with target molecules, while the thiadiazole ring can participate in π-π stacking or other non-covalent interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-(o-Tolyl)-1,2,3-thiadiazole: Lacks the ethylsulfonyl group, which may affect its reactivity and interactions.
5-(Methylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole: Similar structure but with a methylsulfonyl group instead of ethylsulfonyl.
5-(Ethylsulfonyl)-4-phenyl-1,2,3-thiadiazole: Contains a phenyl group instead of an o-tolyl group.
Uniqueness
5-(Ethylsulfonyl)-4-(o-tolyl)-1,2,3-thiadiazole is unique due to the presence of both the ethylsulfonyl and o-tolyl groups. These groups confer specific chemical properties, such as increased solubility and reactivity, making the compound particularly useful in various applications.
Properties
Molecular Formula |
C11H12N2O2S2 |
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Molecular Weight |
268.4 g/mol |
IUPAC Name |
5-ethylsulfonyl-4-(2-methylphenyl)thiadiazole |
InChI |
InChI=1S/C11H12N2O2S2/c1-3-17(14,15)11-10(12-13-16-11)9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3 |
InChI Key |
BLPJDMAIJWDBIO-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N=NS1)C2=CC=CC=C2C |
Origin of Product |
United States |
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